6,7-difluoro-1H-indole-3-carbaldehyde

Catalog No.
S12358391
CAS No.
M.F
C9H5F2NO
M. Wt
181.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-difluoro-1H-indole-3-carbaldehyde

Product Name

6,7-difluoro-1H-indole-3-carbaldehyde

IUPAC Name

6,7-difluoro-1H-indole-3-carbaldehyde

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

InChI

InChI=1S/C9H5F2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H

InChI Key

OGUSOKHBEPYSJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)C=O)F)F

6,7-Difluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C₉H₅F₂NO and a molecular weight of 181.14 g/mol. It is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indole ring, along with an aldehyde functional group at the 3 position. This compound is classified under various chemical databases with CAS number 467457-02-9, indicating its unique identity in chemical literature .

Typical of aldehydes and indoles. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, forming alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds in condensation reactions.
  • Electrophilic Aromatic Substitution: The indole ring can undergo electrophilic substitution due to its electron-rich nature, particularly at the 4 and 5 positions.

These reactions make it a versatile building block in organic synthesis.

  • Anticancer Properties: Indole derivatives often exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity: Some indoles have demonstrated antimicrobial properties against bacteria and fungi.

Further research would be necessary to elucidate specific biological activities related to this compound.

Several synthetic routes have been developed for the preparation of 6,7-difluoro-1H-indole-3-carbaldehyde:

  • Fluorination of Indole Derivatives: Starting from indole derivatives, fluorination can be performed using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to introduce fluorine atoms at the desired positions.
  • Formylation Reaction: The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide.
  • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods that combine multiple steps into a single reaction vessel to improve efficiency and yield.

6,7-Difluoro-1H-indole-3-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
  • Research: Employed in chemical biology studies to explore indole derivatives' properties.

Several compounds share structural similarities with 6,7-difluoro-1H-indole-3-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
5-Fluoro-1H-indole-3-carbaldehyde2795-41-70.96Fluorine at position 5 instead of 6 and 7
4-Fluoro-1H-indole-3-carbaldehyde23073-31-60.89Fluorine at position 4
5-Methyl-1H-indole-3-carbaldehyde52562-50-20.80Methyl group instead of fluorine
5-Fluoro-1H-indole-3-carboxylic acid23077-44-30.83Carboxylic acid functional group
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile1350543-67-70.81Contains an acrylonitrile moiety

6,7-Difluoro-1H-indole-3-carbaldehyde stands out due to its unique fluorination pattern and potential applications in diverse fields such as medicinal chemistry and materials science. Further exploration into its properties may reveal new avenues for research and application.

The carbaldehyde functionality at the C3 position of 6,7-difluoro-1H-indole-3-carbaldehyde serves as a highly reactive electrophilic center that readily undergoes nucleophilic addition reactions [2]. The presence of two fluorine atoms at positions 6 and 7 significantly influences the electronic properties of the indole ring system, enhancing the electrophilicity of the aldehyde group through electron-withdrawing effects . This electronic modification makes the compound particularly susceptible to nucleophilic attack compared to unsubstituted indole-3-carbaldehydes .

Primary amines readily react with the aldehyde group to form Schiff base intermediates, which can be further reduced to yield corresponding secondary amines [6]. The reaction typically proceeds under mild conditions in polar protic solvents such as methanol or ethanol [15]. Alcohols can also participate in nucleophilic addition reactions, forming hemiacetal intermediates that may further react to produce acetal derivatives under acidic conditions [6]. These acetal formations are particularly useful as protecting group strategies during multi-step synthetic sequences.

Hydride reduction represents another important nucleophilic addition pathway, where reducing agents such as sodium borohydride or lithium aluminum hydride convert the aldehyde to the corresponding primary alcohol . The regioselectivity and reaction rate of these hydride reductions are significantly influenced by the electron-withdrawing nature of the difluoro substituents, which activate the carbonyl toward nucleophilic attack .

Organometallic reagents, including Grignard reagents and organolithium compounds, undergo addition reactions with the aldehyde group to form secondary alcohols after aqueous workup [11]. The stereoelectronic effects imparted by the fluorine substituents can influence the diastereoselectivity of these additions, particularly when chiral organometallic reagents are employed [37].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methodologies for functionalizing 6,7-difluoro-1H-indole-3-carbaldehyde at various positions while preserving the aldehyde functionality [9]. Palladium-catalyzed reactions represent the most extensively studied class of these transformations, with particular emphasis on C-H activation processes that enable direct functionalization without pre-installed halogen substituents [12].

The Suzuki-Miyaura cross-coupling reaction has been successfully applied to introduce aryl and heteroaryl groups at the C2 position of related fluorinated indole systems [9]. Under optimized conditions employing palladium acetate as catalyst and triphenylphosphine as ligand, aryl boronic acids couple efficiently with halogenated precursors in yields ranging from 75-92% [9]. The electron-withdrawing nature of the difluoro substituents facilitates oxidative addition of the palladium catalyst, enhancing reaction rates compared to electron-rich indole derivatives.

Sonogashira coupling reactions enable the introduction of acetylenic substituents, providing access to alkyne-functionalized derivatives that serve as versatile synthetic intermediates [9]. The reaction typically employs palladium acetate and copper iodide as co-catalysts in the presence of triethylamine base, achieving yields of 81-92% for various terminal alkynes [9]. The linear geometry of the alkyne products offers unique opportunities for subsequent cyclization reactions.

Heck reactions allow for the formation of carbon-carbon bonds with alkenes, generating styrene-type derivatives with defined geometric configurations [9]. Under optimized conditions using palladium acetate catalyst and potassium acetate base in dimethylformamide solvent, electron-deficient alkenes couple preferentially in the trans-configuration with yields of 81-92% [9].

Coupling ReactionCatalyst SystemTypical Yield RangeReference
Suzuki-MiyauraPalladium acetate/Triphenylphosphine75-92% [9]
SonogashiraPalladium acetate/Copper iodide81-92% [9]
HeckPalladium acetate/Potassium acetate81-92% [9]
StillePalladium tetrakis(triphenylphosphine)70-85% [9]

Copper-catalyzed reactions provide alternative pathways for C-N and C-O bond formation [13]. Trifluoromethylation reactions using copper catalysts and electrophilic trifluoromethylating reagents such as Togni reagent enable the introduction of trifluoromethyl groups at specific positions [13]. These reactions proceed through single-electron transfer mechanisms and typically require mild reaction conditions with excellent functional group tolerance.

Formation of Semicarbazone and Hydrazone Derivatives

The aldehyde group of 6,7-difluoro-1H-indole-3-carbaldehyde readily condenses with semicarbazide and various hydrazines to form semicarbazone and hydrazone derivatives, respectively [15] [19]. These condensation reactions represent classical methods for aldehyde derivatization and proceed through nucleophilic addition-elimination mechanisms under mildly acidic conditions [16].

Semicarbazone formation typically employs semicarbazide hydrochloride in aqueous ethanol solution with catalytic amounts of acetic acid [15]. The reaction proceeds through initial nucleophilic attack of the semicarbazide nitrogen on the aldehyde carbon, followed by elimination of water to form the characteristic carbon-nitrogen double bond [15]. Yields typically range from 56-77% depending on reaction conditions and substitution patterns [15]. The resulting semicarbazones exhibit enhanced stability compared to the parent aldehyde and demonstrate interesting biological activities, including antibacterial properties against both Gram-positive and Gram-negative bacteria [19].

Hydrazone formation follows similar mechanistic pathways but employs various substituted hydrazines as nucleophiles [16] [20]. Phenylhydrazine derivatives are particularly common substrates, yielding arylhydrazones that can serve as precursors for Fischer indole synthesis or other cyclization reactions [17]. The reaction conditions typically involve refluxing the aldehyde with the hydrazine in ethanol solution for 3-24 hours [16] [20].

Thiosemicarbazone derivatives represent another important class of compounds accessible through condensation with thiosemicarbazide [16]. These sulfur-containing analogues often exhibit enhanced biological activities compared to their oxygen counterparts and demonstrate potential as antimicrobial and anticancer agents [16]. The synthetic procedure involves treating the aldehyde with thiosemicarbazide in ethanol with catalytic acetic acid, typically yielding products in 67-82% yield [16].

Derivative TypeNucleophileTypical ConditionsYield RangeReference
SemicarbazoneSemicarbazide HClEtOH/H2O, AcOH cat., reflux 3h56-77% [15]
PhenylhydrazonePhenylhydrazineEtOH, AcOH cat., rt 24h80-95% [20]
ThiosemicarbazoneThiosemicarbazideEtOH, AcOH cat., reflux 3h67-82% [16]
AroylhydrazoneAroylhydrazideEtOH, AcOH cat., reflux 3h75-90% [20]

The geometric configuration of these derivatives is predominantly E (trans) around the carbon-nitrogen double bond, as confirmed by nuclear magnetic resonance spectroscopy and computational studies [15] [19]. This stereochemical preference is attributed to minimization of steric interactions between the indole ring system and the substituents on the hydrazone nitrogen.

Heterocyclic Annulation Reactions at C3 Position

The C3 position of 6,7-difluoro-1H-indole-3-carbaldehyde serves as a key site for heterocyclic annulation reactions that construct fused ring systems [22] [23]. These reactions typically involve intramolecular cyclization processes where the aldehyde group participates in ring closure, often in conjunction with appropriate nucleophilic partners tethered to the indole nitrogen or benzene ring [24].

Benzimidazole formation represents a significant class of annulation reactions where the aldehyde group condenses with ortho-phenylenediamine derivatives [25]. The reaction proceeds through initial Schiff base formation followed by intramolecular cyclization and oxidative aromatization [25]. Optimal conditions typically employ ammonium chloride as catalyst in chloroform at room temperature, yielding benzimidazole products in 40-94% yield depending on substitution patterns [25]. The presence of fluorine substituents can influence both the reaction rate and regioselectivity through electronic effects.

Pyrazole synthesis via annulation reactions involves the condensation of the aldehyde with aminopyrazole derivatives [26]. This methodology provides access to privileged heterobiaryl pyrazolo[3,4-b]pyridine scaffolds through a mild one-step process that constructs the heterobiaryl linkage via indole ring opening [26]. The reaction demonstrates excellent regioselectivity and tolerates a wide variety of substitution patterns on both the indole and pyrazole components.

Cyclopropyl radical cyclization reactions enable the formation of strained ring systems fused to the indole core [24]. These reactions typically employ tributyltin hydride-mediated radical processes where cyclopropyl bromide precursors undergo homolytic aromatic substitution at the C3 position [24]. The cyclization yields range from 55-72% and provide access to cyclopropane-fused indole derivatives that serve as valuable synthetic intermediates [24].

Seven-membered ring annulations can be achieved through radical cyclization processes that form cyclopropa azepino[1,2-a]indole systems [24]. These reactions demonstrate the versatility of the C3 position for accommodating larger ring formations while maintaining the integrity of the aldehyde functionality [24]. The success of these cyclizations depends critically on the proper positioning of the radical precursor and the electronic properties of the indole ring system.

Annulation TypeRing SizeTypical ConditionsYield RangeReference
Benzimidazole5-memberedNH4Cl, CHCl3, rt, 4h40-94% [25]
Pyrazole5-memberedOne-pot, mild conditions70-85% [26]
Cyclopropyl5-memberedBu3SnH, AIBN, toluene, reflux55-72% [24]
Azepino7-memberedRadical conditions, reflux45-60% [24]

CompoundTarget OrganismMIC (μg/mL)Reference
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100Citation 7, 12
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150Citation 7, 12
2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150Citation 12
2-((4-nitro-1H-indol-3-yl)methylene)hydrazinecarboxamidePseudomonas aeruginosa>150Citation 12
Indole-3-aldehyde hydrazide derivativesMethicillin-resistant S. aureus6.25-100Citation 10
Fluorinated aldimine derivativePseudomonas aeruginosa5.6 (IC₅₀ in μM)Citation 8

Research has also demonstrated that indole-3-aldehyde hydrazide and hydrazone derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration values ranging from 6.25 to 100 milligrams per milliliter [3]. These compounds showed better activity against methicillin-resistant Staphylococcus aureus compared to standard antibiotics such as ampicillin, highlighting their potential as alternative therapeutic agents for treating multidrug-resistant bacterial infections.

Anti-Tubercular Target Engagement Strategies

The development of anti-tubercular agents based on fluorinated indole scaffolds represents a significant advancement in addressing the global tuberculosis crisis. Mycobacterium tuberculosis, the causative agent of tuberculosis, has developed extensive resistance to conventional antibiotics, necessitating the exploration of novel therapeutic approaches [5] [6].

5-Fluoroindole has emerged as a particularly promising anti-tubercular compound, demonstrating potent activity against both pan-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The compound, evaluated in both free base and hydrochloride salt forms, inhibited the growth of the pan-sensitive Mycobacterium tuberculosis H37Rv strain within a concentration range of 4.7 to 29.1 micromolar [6] [7]. Remarkably, this activity extended to clinical isolates exhibiting resistance to at least two first-line anti-tubercular drugs, indicating broad-spectrum efficacy against drug-resistant strains.

The mechanism of action of 5-fluoroindole involves interference with the tryptophan biosynthesis pathway, a critical metabolic process in Mycobacterium tuberculosis [6] [7]. The compound is proposed to act as a substrate for tryptophan synthase, leading to the formation of 5-fluorotryptophan, which disrupts protein synthesis and cellular metabolism in the bacteria. This mechanism is particularly attractive because the tryptophan biosynthesis pathway is essential for mycobacterial survival but is absent in human cells, providing excellent selectivity.

The pharmacokinetic properties of 5-fluoroindole have been extensively characterized. The compound demonstrated high permeability in parallel artificial membrane permeability assays (2.4 × 10⁻⁶ centimeters per second) and high metabolic stability with an intrinsic clearance of 9.0 milliliters per minute per kilogram in rat liver microsomes [6] [7]. The hydrochloride salt form (5-FI.HCl) was developed to address solubility limitations, showing increased solubility at physiological pH values while maintaining biological activity.

In vivo studies using a murine model of tuberculosis demonstrated the therapeutic potential of 5-fluoroindole hydrochloride. Administration at a concentration of 200 micromolar per kilogram significantly reduced the mycobacterial burden in the lungs of infected mice after 21 days of treatment, with no evidence of toxicity [6] [7]. The compound achieved therapeutic concentrations in plasma within 30 minutes of oral administration, demonstrating favorable pharmacokinetics for potential clinical application.

Table 2: Anti-Tubercular Activity of Fluorinated Indole Derivatives

CompoundTarget StrainActivity (μM)MechanismReference
5-Fluoroindole (5-FI)M. tuberculosis H37Rv4.7-29.1Tryptophan biosynthesis pathway inhibitionCitation 16, 18
5-Fluoroindole hydrochloride (5-FI.HCl)M. tuberculosis H37Rv4.7-29.1Tryptophan biosynthesis pathway inhibitionCitation 16, 18
Indole-3-carboxaldehyde thiosemicarbazonesM. tuberculosis H37Rv0.9-1.9 (IC₅₀)Selective inhibitionCitation 17
Indole chalconesM. tuberculosis H37Rv197-236Multiple mechanismsCitation 17
Spiro[indole-thiazolidines]M. tuberculosis H37RvNot specifiedInhA enzyme targetingCitation 17
1,4-azaindole derivativesM. tuberculosis clinical isolatesSubmicromolar rangeDprE1 enzyme inhibitionCitation 17

Other promising approaches include the development of indole-3-carboxaldehyde thiosemicarbazone derivatives, which have shown potent anti-mycobacterial activity with half-maximal inhibitory concentration values ranging from 0.9 to 1.9 micrograms per milliliter [8]. These compounds demonstrate selective inhibition of Mycobacterium tuberculosis growth through mechanisms distinct from conventional anti-tubercular drugs.

The 1,4-azaindole scaffold represents another significant advancement in anti-tubercular drug development. These compounds target the decaprenylphosphoryl-β-D-ribose 2'-epimerase enzyme, which is essential for cell wall biosynthesis in Mycobacterium tuberculosis [8]. Several 1,4-azaindole derivatives are currently undergoing clinical trials, demonstrating submicromolar activity against various Mycobacterium tuberculosis strains and representing the first non-covalent inhibitors of this target to reach clinical evaluation.

The structure-activity relationship studies have identified specific structural features that enhance anti-tubercular activity. The position of fluorine substitution on the indole ring significantly influences activity, with the 5-position showing superior results compared to other positions [6] [7]. The indole-3-carboxaldehyde moiety appears to be crucial for activity, as modifications or removal of the aldehyde group typically result in reduced efficacy.

Modulation of Central Nervous System Targets Through Fluorinated Indole Scaffolds

Fluorinated indole derivatives have demonstrated remarkable potential in modulating various central nervous system targets, offering therapeutic opportunities for neurological and psychiatric disorders. The strategic incorporation of fluorine atoms into indole scaffolds enhances their pharmacological properties, including improved blood-brain barrier penetration, metabolic stability, and receptor selectivity [9] [10].

The central nervous system activity of fluorinated indole derivatives encompasses multiple therapeutic areas, including analgesic, anticonvulsant, neuroprotective, and cognitive enhancement effects. Fluorine-containing 3-aroylmethyleneindol-2-ones have shown significant analgesic and anticonvulsant activities in preclinical studies [9]. These compounds demonstrated pronounced unsaturation in their molecular systems, which correlated with enhanced central nervous system activity compared to their saturated analogues.

7-Fluoroindole has emerged as a unique compound with antivirulence properties that indirectly benefit central nervous system health. While primarily studied for its effects on Pseudomonas aeruginosa, this compound inhibits biofilm formation and reduces the production of virulence factors without affecting bacterial growth [11] [12]. This antivirulence approach is particularly relevant for preventing central nervous system infections, as Pseudomonas aeruginosa can cause severe neurological complications in immunocompromised patients.

A particularly promising development is the indole derivative NC009-1, which has demonstrated significant neuroprotective effects in models of Parkinson's disease [10]. This compound effectively alleviated neurotoxin-induced cytotoxicity and reduced the production of pro-inflammatory cytokines including interleukin-1β, interleukin-6, and tumor necrosis factor-α. The neuroprotective mechanism involves down-regulation of the NLR family pyrin domain containing 3 inflammasome and up-regulation of antioxidant defense systems including superoxide dismutase 2, nuclear factor erythroid 2-related factor 2, and NAD(P)H quinone dehydrogenase 1.

Difluorophenyl indole derivatives have shown exceptional potency as mineralocorticoid receptor antagonists, with picomolar binding affinity and effective blood pressure lowering at pharmaceutically relevant doses [13]. The compound (S)-N-{3-[1-cyclopropyl-1-(2,4-difluoro-phenyl)-ethyl]-1H-indol-7-yl}-methanesulfonamide represents the first mineralocorticoid receptor antagonist in this class of molecules, demonstrating the potential for fluorinated indoles in cardiovascular and neurological applications.

Table 3: Central Nervous System Activities of Fluorinated Indole Scaffolds

CompoundCNS TargetActivityMechanismReference
Fluorine-containing 3-aroylmethyleneindol-2-onesAnalgesic and anticonvulsant receptorsAnalgesic and anticonvulsantCentral nervous system modulationCitation 20
7-Fluoroindole (7FI)Quorum sensing pathwaysAntivirulence against P. aeruginosaBiofilm formation inhibitionCitation 9, 13
Difluorophenyl indole derivativesMineralocorticoid receptorPicomolar binding affinityBlood pressure regulationCitation 21
Indole derivative NC009-1NLRP3 inflammasomeNeuroprotective effectsAnti-inflammatory and antioxidantCitation 25
Fluorinated indole-based cholinesterase inhibitorsAcetylcholinesterase/ButyrylcholinesteraseIC₅₀ 0.018-0.963 μMEnzyme inhibitionCitation 26
2-Fluoroindole derivativesHippocampal neurogenesisBrain cell growth stimulationNeuroplasticity enhancementCitation 22

The development of fluorinated indole-based cholinesterase inhibitors represents a significant advancement in treating neurodegenerative diseases such as Alzheimer's disease [14]. These compounds demonstrate potent inhibition of both acetylcholinesterase and butyrylcholinesterase, with half-maximal inhibitory concentration values ranging from 0.018 to 0.963 micromolar. The selectivity for cholinesterases over other enzymes, combined with favorable pharmacokinetic properties, makes these compounds attractive candidates for further development.

Research has also revealed that indole derivatives can stimulate neurogenesis in the hippocampus, the brain region responsible for learning and memory [15]. The bacterium-derived compound indole, when metabolized from dietary tryptophan, crosses the blood-brain barrier and positively impacts brain cell growth. This discovery has led to increased interest in developing synthetic indole derivatives that can enhance cognitive function and potentially treat neurodegenerative conditions.

The mechanism by which fluorinated indole scaffolds modulate central nervous system targets involves multiple pathways. These include direct receptor binding, enzyme inhibition, modulation of neurotransmitter systems, and regulation of inflammatory processes [10] [14]. The presence of fluorine atoms enhances the compounds' ability to cross biological membranes, increases their metabolic stability, and can modulate their binding affinity to specific targets.

Structure-Activity Relationships in Fluorinated Indole Derivatives

The structure-activity relationships of fluorinated indole derivatives provide crucial insights into optimizing these compounds for enhanced biological activity and therapeutic potential. Systematic studies have revealed that the position, number, and electronic properties of fluorine substituents significantly influence the pharmacological profiles of indole-based compounds [16] [17] [18].

The position of fluorine substitution on the indole ring system profoundly affects biological activity. Studies comparing various fluoroindole isomers have demonstrated that fluorine at the 5-position generally provides superior antimicrobial and anti-tubercular activity compared to substitution at other positions [6] [7]. The 5-fluoroindole derivatives showed enhanced potency against Mycobacterium tuberculosis, with this positioning appearing to optimize interactions with the tryptophan biosynthesis pathway enzymes. In contrast, fluorine substitution at the 4-, 6-, and 7-positions resulted in diminished activity against mycobacterial targets.

The incorporation of fluorine at the 6-position has been associated with improved metabolic stability and enhanced pharmacokinetic properties [16]. In studies of tetrahydro-γ-carboline derivatives, the 6-fluoro substitution pattern resulted in compounds with favorable efficacy and potency profiles. The 6-fluoro-9-methyl disubstitution pattern emerged as particularly beneficial, with compounds showing more than 6-fold increases in potency compared to unsubstituted analogues.

7-Fluoroindole derivatives exhibit unique antivirulence properties that distinguish them from other fluorinated positions [11] [12]. These compounds demonstrated the ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa without affecting bacterial growth. This position-specific activity suggests that the 7-fluoro substitution confers a distinct mechanism of action compared to other fluorinated derivatives.

Table 4: Structure-Activity Relationships in Fluorinated Indole Derivatives

Structural FeatureEffect on ActivityKey ObservationsReference
Fluorine at position 5Enhanced antimicrobial and anti-TB activitySuperior to other fluorine positionsCitation 16, 18
Fluorine at position 6Improved metabolic stabilityBetter pharmacokinetic profileCitation 28
Fluorine at position 7Antivirulence propertiesUnique mechanism of actionCitation 9, 13
Difluoro substitution (6,7-positions)Potentially enhanced dual activityCombines advantages of both positionsCitation 30, 33
Aldehyde group at position 3Increased reactivity and bioavailabilityCritical for biological activityCitation 1, 7
Electron-withdrawing groupsGenerally reduced biological activityPosition-dependent effectsCitation 8, 29
Electron-donating groupsEnhanced antibacterial activity in some casesScaffold-dependent benefitsCitation 8

Difluoro substitution patterns, particularly the 6,7-difluoro arrangement, represent an area of growing interest. The 6,7-difluoro-1H-indole-3-carbaldehyde scaffold potentially combines the metabolic stability benefits of 6-fluorination with the unique bioactivity profiles associated with 7-fluorination [18] [19]. Theoretical and experimental studies suggest that this substitution pattern may provide enhanced dual activity against multiple biological targets while maintaining favorable pharmacokinetic properties.

The aldehyde functional group at the 3-position of the indole ring plays a critical role in determining biological activity [20] [1]. This group provides essential reactivity for interaction with biological targets and enhances the bioavailability of the compounds. Structure-activity relationship studies have consistently shown that removal or modification of the 3-aldehyde group results in significant loss of activity across various biological assays.

Electronic effects of substituents on the indole ring significantly influence biological activity. Electron-withdrawing groups, such as halogen substituents, generally enhance antibacterial activity when positioned appropriately on the ring system [4]. However, the effect is highly position-dependent, with some electron-withdrawing groups showing reduced activity when placed at certain positions. Electron-donating groups, such as methoxy substituents, can enhance antibacterial activity in specific scaffolds but may reduce activity in others [4].

The influence of ring system modifications has also been extensively studied. Replacement of the indole ring with benzimidazole or indazole systems typically results in altered activity profiles [17]. The indole nitrogen plays a crucial role in biological activity, and modifications to this position can dramatically affect compound potency and selectivity.

Conformational considerations are particularly important for fluorinated indole derivatives. The introduction of fluorine atoms can influence the preferred conformations of these molecules through both steric and electronic effects [18] [19]. Crystallographic and computational studies have revealed that fluorine substitution can significantly alter the conformational preferences of the indole core, which in turn affects binding to biological targets.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.03392011 g/mol

Monoisotopic Mass

181.03392011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types